Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
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Overview
Description
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is a chemical compound with the molecular formula C20H30N2O3 and a molecular weight of 346.47 g/mol . This compound has gained attention due to its potential therapeutic properties, particularly its anti-cancer and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves the reaction of 4-(4-methylpiperazinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. This inhibition leads to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[4-(4-piperazinomethyl)phenyl]-6-oxohexanoate
- Ethyl 6-[4-(4-methylpiperidinylmethyl)phenyl]-6-oxohexanoate
- Ethyl 6-[4-(4-methylpiperazinyl)phenyl]-6-oxohexanoate
Uniqueness
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is unique due to its specific structural features, such as the presence of the 4-methylpiperazinomethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-25-20(24)7-5-4-6-19(23)18-10-8-17(9-11-18)16-22-14-12-21(2)13-15-22/h8-11H,3-7,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDTMNYDRWQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643007 |
Source
|
Record name | Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-63-8 |
Source
|
Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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